molecular formula C9H16ClN3 B3027279 (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride CAS No. 1262771-70-9

(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride

Cat. No.: B3027279
CAS No.: 1262771-70-9
M. Wt: 201.70
InChI Key: DHIRLXGRCPCWTC-UHFFFAOYSA-N
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Description

“(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1185302-03-7 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;/h1-6,10H2,(H,11,12);1H . This indicates the molecular structure of the compound. The SMILES string is NCC1=NNC2=C1CCCCC2.[H]Cl.[H]Cl , which also represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Anticancer Applications

  • Pyrazolyl Pyrazoline and Pyrazolyl Aminopyrimidine Derivatives as Potential Anticancer Agents : A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines, including HeLa, NCI-H460, PC-3, and NIH-3T3. Many of these compounds exhibited moderate to good cytotoxicity against the tested cancer cell lines (Alam et al., 2018).

Synthesis of Heterocyclic Compounds

  • Nitrogen-rich Tripodal Molecules : New bis(pyrazol-1-ylmethyl)amines with substituents modulating steric hindrances and electron density of donor sites have been synthesized. These tridentate molecules showcase the versatility of pyrazolyl derivatives in creating complex molecular structures (Garbacia et al., 2005).
  • Dipeptoid Diversity via Ugi Reaction : Pyrazolo[1,5-a]pyrazines, prepared via the Ugi reaction involving pyrazole-3-carboxylic convertible tert-butyl isocyanide and subsequent microwave-promoted cyclization, demonstrate the potential of pyrazolyl derivatives in generating a greater diversity of Ugi-type dipeptoids (Krasavin & Nikulnikov, 2012).

Properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;;/h1-6,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYYIDOHMBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Reactant of Route 2
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Reactant of Route 3
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Reactant of Route 4
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Reactant of Route 5
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Reactant of Route 6
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride

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